1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Description
The compound “1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a furan ring, a triazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . Additionally, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
Furan derivatives are known to undergo various chemical reactions. For instance, they can react with sulfur ylides and alkynes to synthesize furan derivatives . They can also undergo acid-catalyzed reactions .Mechanism of Action
Mode of Action
Furan derivatives have been shown to interact with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the triazole ring could also facilitate interactions with biological targets through similar mechanisms .
Biochemical Pathways
Furan derivatives have been implicated in various biochemical pathways, including those involved in oxidative stress and inflammation . The triazole ring is also known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
For instance, the furan ring might enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The triazole ring could also affect the compound’s metabolism and excretion .
Result of Action
Furan derivatives have been shown to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities . The triazole ring is also known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific studies investigating these effects on this compound are currently lacking .
Future Directions
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h3-9,11H,2,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTADQDPGLRSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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